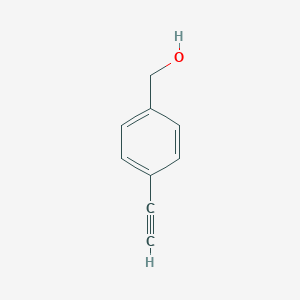

(4-ethynylphenyl)methanol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(4-ethynylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c1-2-8-3-5-9(7-10)6-4-8/h1,3-6,10H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCZORVSTESPHCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70457502 | |

| Record name | 4-Ethynylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10602-04-7 | |

| Record name | 4-Ethynylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-ethynylphenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Ethynylphenyl Methanol

Established Synthetic Pathways for (4-Ethynylphenyl)methanol

Established routes to this compound often rely on multi-step sequences that utilize readily available starting materials. These pathways are characterized by their reliability and foundational role in organic synthesis.

Synthesis from Halogenated Phenylmethanols

A primary and widely adopted method for synthesizing this compound begins with a halogenated precursor, typically (4-iodophenyl)methanol or (4-bromophenyl)methanol. sigmaaldrich.comrsc.org The core of this strategy is a cross-coupling reaction to introduce the ethynyl (B1212043) group. The Sonogashira reaction is the most prominent example, where the aryl halide is coupled with a terminal alkyne. wikipedia.orgorganic-chemistry.org To avoid self-coupling of the terminal alkyne, a protected alkyne such as trimethylsilylacetylene (B32187) (TMSA) is commonly used. This initial reaction yields a silyl-protected intermediate, (4-((trimethylsilyl)ethynyl)phenyl)methanol, which then undergoes desilylation in a subsequent step to furnish the final product. sigmaaldrich.com

The reactivity of the halogenated precursor is a key factor, with iodides being more reactive than bromides, allowing for milder reaction conditions. wikipedia.org

Interactive Data Table: Synthesis from Halogenated Phenylmethanols

| Starting Material | Alkyne Source | Catalyst System | Base | Solvent | Product | Ref. |

| 4-Iodobenzyl alcohol | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | Toluene (B28343) | (4-((Trimethylsilyl)ethynyl)phenyl)methanol | sigmaaldrich.comrsc.org |

| 4-Bromobenzyl alcohol | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | DMF | (4-((Trimethylsilyl)ethynyl)phenyl)methanol | wikipedia.orgbeilstein-journals.org |

| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd Catalyst / Cu Catalyst | Base | NMP | bis(4-bromophenyl)acetylene (by analogy) | wikipedia.org |

Approaches Involving Aldehyde and Hydrazine (B178648) Precursors

While less direct for the synthesis of this compound itself, reactions involving aldehydes and hydrazine derivatives represent fundamental transformations in organic chemistry for the formation of alkynes. For instance, the Shapiro reaction or the Bamford-Stevens reaction utilize tosylhydrazones, which are formed from the condensation of an aldehyde (or ketone) with tosylhydrazine.

A hypothetical, multi-step route to this compound using this approach could be envisioned starting from 4-iodobenzaldehyde (B108471).

Hydrazone Formation: Reaction of 4-iodobenzaldehyde with hydrazine or a derivative like tosylhydrazine. scirp.orgscirp.org

Alkyne Formation: Conversion of the resulting hydrazone to the corresponding terminal alkyne. This step can be challenging and may require specific variants of reactions like the Shapiro reaction.

Reduction: The aldehyde functionality would then need to be reduced to the primary alcohol to yield the final product.

This pathway is notably more complex and less efficient than the direct ethynylation of halogenated benzyl (B1604629) alcohols and is not a commonly reported route for this specific target molecule.

Desilylation Strategies in Terminal Alkyne Formation

In syntheses that utilize silyl-protected alkynes like trimethylsilylacetylene, the removal of the silyl (B83357) group (desilylation or deprotection) is a critical final step to generate the terminal alkyne. wikipedia.org This transformation is typically achieved under mild conditions.

Common methods for the protodesilylation of the intermediate, (4-((trimethylsilyl)ethynyl)phenyl)methanol, include:

Base-catalyzed methanolysis: Using bases such as potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH) in methanol (B129727) is a very common and effective method.

Fluoride-ion mediated cleavage: Reagents that act as a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF), are highly effective for cleaving the silicon-carbon bond. epa.gov

Interactive Data Table: Common Desilylation Reagents

| Reagent | Solvent | Conditions | Typical Use | Ref. |

| Potassium Carbonate (K₂CO₃) | Methanol | Room Temperature | General-purpose, mild base | echemi.com |

| Potassium Hydroxide (KOH) | Methanol | Room Temperature | Stronger base, faster reaction | echemi.com |

| Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | Room Temperature | Very mild, high selectivity for Si-C bond | epa.gov |

Advanced Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry relies heavily on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of this compound is a prime example where palladium and copper catalysts are indispensable.

Palladium-Catalyzed Cross-Coupling Reactions

The Sonogashira reaction is the cornerstone of palladium-catalyzed methods for synthesizing aryl alkynes like this compound. beilstein-journals.org This reaction creates a carbon-carbon bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne. wikipedia.org The catalytic cycle involves a palladium(0) species and typically requires a copper(I) co-catalyst. organic-chemistry.org

The general mechanism involves two interconnected catalytic cycles:

Palladium Cycle: Oxidative addition of the aryl halide (e.g., 4-iodobenzyl alcohol) to the Pd(0) complex, followed by transmetalation from the copper acetylide and reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate, which is the key species for the transmetalation step. wikipedia.org

A wide variety of palladium catalysts, such as Pd(PPh₃)₂Cl₂ and Pd(OAc)₂, can be employed. vinhuni.edu.vnaurigeneservices.com The choice of ligands, solvents, and bases can be optimized to achieve high yields, often near 90%. vinhuni.edu.vn

Copper-Catalyzed Reactions in Ethynylation

Copper plays a dual role in the synthesis of ethynylated compounds. As mentioned, it is a crucial co-catalyst in the Sonogashira reaction, facilitating the formation of the reactive acetylide species. wikipedia.orgnih.gov

Furthermore, copper can independently catalyze ethynylation reactions. While the classic Sonogashira coupling is palladium-catalyzed, there are palladium-free variations where copper catalysts drive the C-C bond formation. organic-chemistry.org These methods, often requiring specific ligands and conditions, offer an alternative pathway that avoids the use of palladium. Copper(I) species are generally accepted as the primary active sites in these catalytic processes, where they activate the alkyne for nucleophilic attack. nih.govmdpi.com For the synthesis of this compound from a halogenated precursor, the palladium-copper co-catalyzed Sonogashira reaction remains the most widely reported and reliable method. rsc.orgnih.gov

Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes for this compound is increasingly guided by the twelve principles of green chemistry, which aim to reduce the environmental impact of chemical processes. Key areas of focus include the use of safer solvents, catalyst efficiency and recyclability, and energy efficiency. The Sonogashira cross-coupling reaction is a primary method for synthesizing this compound, and many green innovations have targeted this transformation.

One of the core tenets of green chemistry is the use of environmentally benign solvents. In the context of the Sonogashira coupling, traditional solvents such as N,N-dimethylformamide (DMF) are being replaced with greener alternatives. Research has shown that bio-derived solvents like γ-Valerolactone (GVL) and 2-MeTHF can be effective media for this reaction. acs.orgbeilstein-journals.org For instance, a copper-free Sonogashira reaction can be successfully carried out in 2-MeTHF at room temperature, which significantly improves the environmental profile of the synthesis. acs.orgnih.gov

Catalyst choice and efficiency are also paramount. The development of highly active and recyclable catalysts minimizes waste and the use of precious metals. Copper-free Sonogashira reactions are gaining traction as they eliminate the use of a toxic co-catalyst. nih.govbohrium.com Furthermore, advancements in catalysis have enabled these reactions to proceed under milder conditions, often at room temperature, which contributes to energy efficiency. nih.govwikipedia.org The ability to conduct these reactions under aerobic conditions further simplifies the process and reduces energy consumption associated with maintaining an inert atmosphere. bohrium.com

Energy efficiency is a critical consideration in green synthetic design. kaust.edu.sa Conducting reactions at ambient temperature and pressure significantly reduces the energy requirements of the process. kaust.edu.sa The optimization of the Sonogashira protocol to work at lower temperatures, for example, is a key area of research. kaust.edu.sa

To quantify the "greenness" of a synthetic route, various metrics are employed. These include Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI). rsc.org Atom economy measures the efficiency of a reaction in converting reactants to the desired product. The E-Factor quantifies the amount of waste generated per unit of product, with a lower value indicating a greener process. nih.gov PMI considers the total mass of all materials used (reactants, solvents, reagents) to produce a certain mass of product. whiterose.ac.uk The ideal value for the E-factor is zero, and for atom economy, it is 100%. rsc.org

Table 1: Application of Green Chemistry Principles in the Synthesis of this compound via Sonogashira Coupling

| Green Chemistry Principle | Application in this compound Synthesis | Research Findings |

|---|---|---|

| Use of Greener Solvents | Replacement of traditional solvents like DMF with bio-derived alternatives. | Successful copper-free Sonogashira reactions have been demonstrated in 2-MeTHF at room temperature. acs.orgnih.gov γ-Valerolactone (GVL) has also been identified as a viable green solvent for this reaction. rsc.org |

| Catalyst Efficiency | Development of copper-free and amine-free catalytic systems. | Palladium-based catalysts, in combination with specific ligands, can facilitate the reaction without the need for a copper co-catalyst, reducing toxicity and simplifying purification. nih.govbohrium.com |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Optimized protocols allow for the Sonogashira coupling to proceed efficiently at room temperature, minimizing energy consumption. nih.govkaust.edu.sa |

| Waste Reduction | Designing reactions with high atom economy and low E-Factor. | The theoretical atom economy for the Sonogashira coupling synthesis of this compound from 4-iodobenzyl alcohol and acetylene (B1199291) is high. Green metrics like E-Factor and PMI are used to assess the overall waste generated. rsc.orgnih.govwhiterose.ac.uk |

Purification Techniques in the Synthesis of this compound

The isolation and purification of this compound from the reaction mixture are critical steps to obtain a product of high purity. The choice of purification method depends on the scale of the synthesis and the nature of the impurities. The two most common techniques are recrystallization and column chromatography.

Recrystallization is a widely used technique for purifying solid organic compounds. mnstate.edu The principle behind recrystallization is the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. An ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For this compound, a mixed solvent system is often employed to achieve the desired solubility profile. Common solvent pairs for recrystallization of organic compounds include ethanol/water and ethyl acetate/hexane (B92381). The process involves dissolving the crude product in a minimum amount of the hot solvent mixture, followed by slow cooling to allow for the formation of pure crystals. The purified product is then collected by filtration.

Column chromatography , particularly flash column chromatography, is a powerful technique for separating compounds with different polarities. rochester.edu In this method, a solution of the crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel. A mobile phase, or eluent, is then passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. For the purification of this compound, a common eluent system is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate. rochester.edu The polarity of the eluent is optimized to achieve good separation between the desired product and any impurities. The fractions are collected and analyzed, and those containing the pure product are combined and the solvent is evaporated.

Table 2: Comparison of Purification Techniques for this compound

| Purification Technique | Principle of Separation | Typical Solvents/Mobile Phases | Advantages |

|---|---|---|---|

| Recrystallization | Differential solubility of the compound and impurities in a solvent at varying temperatures. | Mixed solvent systems such as ethanol/water or ethyl acetate/hexane are commonly used for organic solids. mnstate.edu | Simple, cost-effective for large-scale purification, can yield highly pure crystalline product. |

| Column Chromatography | Differential adsorption of compounds onto a stationary phase (e.g., silica gel) as a mobile phase passes through. | A mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) is a standard choice. rochester.edu | Highly effective for separating complex mixtures and achieving high purity, applicable to a wide range of compounds. |

Chemical Reactivity and Derivatization of 4 Ethynylphenyl Methanol

Reactivity of the Ethynyl (B1212043) Group

The terminal ethynyl group (—C≡CH) is the primary site of reactivity for many of the most powerful and versatile transformations involving (4-ethynylphenyl)methanol. This high-energy, linear functional group serves as a handle for numerous reactions, including cycloadditions and cross-coupling reactions, which are fundamental to modern synthetic chemistry. a2bchem.com

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, create no offensive byproducts, are stereospecific, and proceed under mild conditions. nih.gov The CuAAC reaction involves the 1,3-dipolar cycloaddition between a terminal alkyne, such as the ethynyl group in this compound, and an azide (B81097) in the presence of a copper(I) catalyst. This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govvectorlabs.com

The uncatalyzed reaction between an azide and an alkyne requires high temperatures and results in a mixture of 1,4- and 1,5-regioisomers. nih.gov The introduction of a copper(I) catalyst dramatically accelerates the reaction and renders it highly regioselective, exclusively producing the 1,4-disubstituted triazole. nih.gov The mechanism is understood to be a stepwise process rather than a concerted cycloaddition. nih.govrsc.org Quantum mechanical studies suggest the process involves the formation of a copper-acetylide intermediate. nih.govrsc.org This intermediate then reacts with the azide, proceeding through a six-membered copper-containing ring intermediate before undergoing ring contraction and protonolysis to yield the triazole product and regenerate the catalyst. nih.gov The coordination of the copper catalyst is key to lowering the activation barrier and controlling the geometry of the approach of the reactants. nih.govrsc.org

The scope of the CuAAC reaction is exceptionally broad, tolerating a wide variety of functional groups in both the alkyne and azide coupling partners. This makes this compound an ideal building block for creating complex conjugates. The reaction can be performed in various solvents, including aqueous media, which is crucial for biological applications. vectorlabs.comwikipedia.org

| Parameter | Condition | Purpose/Comment | Reference |

|---|---|---|---|

| Copper(I) Source | CuSO₄ with a reducing agent (e.g., sodium ascorbate) or Cu(I) salts (e.g., CuI, CuBr) | Generates the active Cu(I) catalyst in situ or provides it directly. | nih.govplos.org |

| Ligand | Tris(benzyltriazolylmethyl)amine (TBTA), Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Stabilizes the Cu(I) oxidation state, prevents catalyst disproportionation, and accelerates the reaction. THPTA is water-soluble and common in bioconjugation. | vectorlabs.complos.orgmdpi.com |

| Solvent | t-BuOH/H₂O, DMSO, DMF, aqueous buffers | The reaction is compatible with a wide range of solvents, allowing for flexibility depending on the solubility of the substrates. | vectorlabs.comnih.gov |

| Temperature | Room temperature | The reaction is typically efficient at ambient temperatures, highlighting its "click" nature. | nih.gov |

The biocompatibility and specificity of the CuAAC reaction have made it an invaluable tool for bioconjugation. vectorlabs.com The azide and alkyne functional groups are largely inert within biological systems, allowing them to be incorporated into biomolecules without disrupting their function. vectorlabs.com this compound can be used to synthesize linkers or probes that are then attached to proteins, nucleic acids (DNA, RNA), glycans, and lipids. mdpi.com For example, a non-natural amino acid containing the ethynylphenyl moiety can be incorporated into a protein, allowing for site-specific labeling with an azide-functionalized fluorescent dye or drug molecule. plos.org Despite its utility, care must be taken as copper ions can be cytotoxic and cause oxidative damage to biomolecules, necessitating the use of stabilizing ligands and copper-chelating agents for purification. nih.govplos.orgnih.gov

In materials science, the CuAAC reaction is used for the functionalization of polymers and surfaces. mdpi.comdrexel.edu For instance, polymers bearing azide side chains can be cross-linked or functionalized by reacting them with bis-alkynes derived from this compound. Similarly, surfaces can be modified by first attaching an azide or alkyne layer and then "clicking" molecules with the complementary functionality, such as those derived from this compound, to tailor the surface properties for specific applications. drexel.edu

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. beilstein-journals.org The Sonogashira coupling reaction is a particularly powerful method for coupling terminal alkynes with aryl or vinyl halides. wikipedia.org this compound is an excellent substrate for this reaction, allowing its ethynyl group to be coupled with a wide range of organic halides. rsc.org

The reaction is typically catalyzed by a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and co-catalyzed by a copper(I) salt, such as CuI, in the presence of a base, commonly an amine like triethylamine or piperidine. wikipedia.orgnih.gov The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl/vinyl halide, followed by transmetalation with a copper-acetylide intermediate (formed from the terminal alkyne, copper(I), and base), and finally reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The reaction can be carried out under mild conditions and tolerates many functional groups. wikipedia.org This reaction is instrumental in the synthesis of conjugated systems like oligo(p-phenyleneethynylene)s, which have applications in molecular electronics and materials science. scielo.org.mx

| Alkyne Substrate | Coupling Partner | Catalyst System | Solvent/Base | Product Type | Reference |

|---|---|---|---|---|---|

| This compound | Aryl Iodide (e.g., Iodobenzene) | PdCl₂(PPh₃)₂, CuI | Triethylamine | Diarylacetylene | beilstein-journals.org |

| This compound | Aryl Bromide (e.g., 4-Bromobenzaldehyde) | Pd(PPh₃)₄, CuI | Toluene (B28343)/Triethylamine | Conjugated enyne-aldehyde | rsc.org |

| This compound | Vinyl Halide (e.g., 2-Iodo-D-glucal) | Pd₂(dba)₃, CuI | Toluene/Triethylamine | Glycoconjugate | rsc.orgrsc.org |

| This compound | Aryl Triflate | Pd(OAc)₂, PPh₃, CuI | DMF/Diisopropylamine | Diarylacetylene | wikipedia.org |

The ethynyl group of this compound can undergo hydration reactions to form carbonyl compounds. Acid-catalyzed hydration of a terminal alkyne, typically using aqueous sulfuric acid with a mercury(II) salt as a catalyst, proceeds via Markovnikov addition of water across the triple bond. This initially forms an enol intermediate, which rapidly tautomerizes to the more stable keto form, yielding a methyl ketone.

In contrast, hydroboration-oxidation provides a complementary, anti-Markovnikov route. wikipedia.orgmasterorganicchemistry.com The alkyne is first treated with a borane reagent (e.g., BH₃·THF or disiamylborane), followed by oxidative workup with hydrogen peroxide and a base (e.g., NaOH). chadsprep.com This sequence results in the formation of an aldehyde from a terminal alkyne. The hydroboration step involves the syn-addition of the H-B bond across the triple bond, with the boron atom adding to the terminal, less-substituted carbon. libretexts.org Subsequent oxidation replaces the boron atom with a hydroxyl group, forming an enol that tautomerizes to the aldehyde. chadsprep.com The use of sterically hindered boranes is crucial to prevent double addition across the triple bond.

| Reaction | Reagents | Regioselectivity | Initial Product | Final Product | Reference |

|---|---|---|---|---|---|

| Acid-Catalyzed Hydration | H₂O, H₂SO₄, HgSO₄ | Markovnikov | Enol | Methyl Ketone | chadsprep.com |

| Hydroboration-Oxidation | 1. BH₃·THF or R₂BH 2. H₂O₂, NaOH | Anti-Markovnikov | Enol | Aldehyde | wikipedia.orgmasterorganicchemistry.comchadsprep.com |

The thiol-yne reaction is another powerful "click" reaction that involves the addition of a thiol (R-SH) across an alkyne. d-nb.info This reaction can be initiated by radicals (photo- or thermo-initiated) or catalyzed by bases or transition metals. d-nb.infonih.gov Under radical conditions, the reaction proceeds via a two-step cycle. d-nb.info First, a thiyl radical adds to the alkyne to form a vinyl sulfide radical. This radical then abstracts a hydrogen from another thiol molecule, yielding the vinyl sulfide product and regenerating a thiyl radical to propagate the chain. d-nb.info

A key feature of the thiol-yne reaction is that the initial vinyl sulfide product still contains a double bond, which can potentially react with a second thiol molecule. Therefore, depending on the reaction conditions and stoichiometry, either the mono-addition product (a vinyl sulfide) or the di-addition product (a dithioether) can be obtained. d-nb.info The reaction with terminal alkynes like this compound often shows high regioselectivity, typically yielding the anti-Markovnikov addition product. nih.govnih.gov This reaction is highly efficient and finds applications in polymer synthesis and materials modification. d-nb.info

| Initiation Method | Typical Reagents/Conditions | Product Selectivity | Reference |

|---|---|---|---|

| Photo-initiation (Radical) | UV light, photoinitiator (e.g., DMPA) | Can lead to mono- and/or di-addition products. Often anti-Markovnikov. | d-nb.info |

| Base-mediated | Amine bases (e.g., triethylamine) | Typically yields the anti-Markovnikov Z-vinyl sulfide. | nih.gov |

| Transition-metal-catalyzed | Palladium, Rhodium, or Copper catalysts | Regio- and stereoselectivity can be controlled by the choice of catalyst. | d-nb.infonih.govnih.gov |

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry

Reactivity of the Hydroxyl Group

The hydroxyl group in this compound is a primary benzylic alcohol. This structural feature imparts a higher reactivity compared to simple primary alcohols due to the proximity of the electron-rich benzene (B151609) ring, which can stabilize reaction intermediates. The hydroxyl group readily undergoes esterification, etherification, oxidation, and nucleophilic substitution reactions.

Esterification: this compound can be converted to its corresponding esters through reaction with carboxylic acids, acid anhydrides, or acyl chlorides. These reactions are typically catalyzed by acids or bases. For instance, the reaction with acetic anhydride in the presence of a base like pyridine or a catalytic amount of a strong acid yields (4-ethynylphenyl)methyl acetate. The reaction proceeds efficiently due to the nucleophilic nature of the hydroxyl group and the electrophilicity of the acylating agent.

Etherification: The hydroxyl group can also be transformed into an ether moiety. A common method for this transformation is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. For example, treating this compound with a strong base such as sodium hydride, followed by the addition of an alkyl halide like methyl iodide, would produce the corresponding methyl ether.

| Reaction Type | Reagent | Catalyst/Base | Product | Representative Yield (%) |

| Esterification | Acetic Anhydride | Pyridine | (4-Ethynylphenyl)methyl acetate | >90 |

| Etherification | Methyl Iodide | Sodium Hydride | 1-(Methoxymethyl)-4-ethynylbenzene | >85 |

Note: The yields presented are typical for benzylic alcohols and may vary for this compound under specific reaction conditions.

The primary alcohol functionality of this compound can be oxidized to form 4-ethynylbenzaldehyde or 4-ethynylbenzoic acid, depending on the oxidizing agent used. Milder oxidizing agents, such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2), selectively oxidize the primary alcohol to the corresponding aldehyde, 4-ethynylbenzaldehyde ajgreenchem.com. Stronger oxidizing agents, like potassium permanganate or chromic acid, will typically lead to the formation of the carboxylic acid, 4-ethynylbenzoic acid. The selective oxidation to the aldehyde is a crucial transformation in organic synthesis, providing a key intermediate for various subsequent reactions.

| Oxidizing Agent | Product | Typical Reaction Conditions |

| Pyridinium Chlorochromate (PCC) | 4-Ethynylbenzaldehyde | Dichloromethane, Room Temperature |

| Manganese Dioxide (MnO2) | 4-Ethynylbenzaldehyde | Dichloromethane or Chloroform, Reflux |

| Potassium Permanganate (KMnO4) | 4-Ethynylbenzoic Acid | Basic aqueous solution, Heat |

The hydroxyl group of this compound can be converted into a good leaving group, facilitating nucleophilic substitution reactions. Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can transform the alcohol into the corresponding benzyl (B1604629) chloride or benzyl bromide. These benzylic halides are highly reactive towards nucleophiles, allowing for the introduction of a wide range of functional groups at the benzylic position. For example, 4-vinylbenzyl alcohol can be converted to 4-vinylbenzyl chloride using a chlorinating agent like thionyl chloride univook.com. A similar reaction is expected for this compound.

| Reagent | Product | Reaction Type |

| Thionyl Chloride (SOCl₂) | (4-Ethynylphenyl)methyl chloride | Nucleophilic Substitution |

| Phosphorus Tribromide (PBr₃) | (4-Ethynylphenyl)methyl bromide | Nucleophilic Substitution |

Dual Functionalization Strategies Utilizing Both Moieties

The presence of both a hydroxyl and an ethynyl group allows for orthogonal or sequential functionalization, providing a powerful strategy for the synthesis of complex molecules. For instance, the hydroxyl group can be protected, allowing for selective reaction at the ethynyl terminus, such as in the Sonogashira coupling. The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes wikipedia.org. After the desired transformation at the ethynyl group, the protecting group on the hydroxyl function can be removed, and further reactions can be carried out at this site. This strategy enables the synthesis of diverse structures with precise control over the molecular architecture.

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all the starting materials, are highly efficient synthetic tools. This compound is a suitable candidate for several MCRs due to its reactive ethynyl and hydroxyl functionalities.

One such example is the A³ coupling (aldehyde-alkyne-amine) reaction, which is a three-component reaction between an aldehyde, a terminal alkyne, and an amine to produce propargylamines wikipedia.orglibretexts.org. In this context, the ethynyl group of this compound can participate in the coupling.

Another important MCR is the Ugi four-component reaction, which involves an aldehyde, an amine, a carboxylic acid, and an isocyanide nih.govorganic-chemistry.org. While the parent molecule itself is not a direct component, derivatives of this compound, such as the corresponding aldehyde or carboxylic acid, can be utilized in Ugi-type reactions to generate complex molecular scaffolds.

| Multi-Component Reaction | Key Reactants | Product Type |

| A³ Coupling | Aldehyde, This compound (as alkyne) , Amine | Propargylamine derivatives |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino carboxamide derivatives |

Spectroscopic and Advanced Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure of (4-ethynylphenyl)methanol.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The ethynyl (B1212043) proton (H-C≡) typically appears as a singlet in the range of δ 2.5–3.0 ppm. The benzylic methylene protons (-CH₂OH) resonate as a singlet, while the aromatic protons on the phenyl ring exhibit a characteristic splitting pattern. The hydroxyl proton (-OH) signal is often observed as a broad singlet, with its chemical shift being concentration and solvent dependent, generally appearing around δ 1.5 ppm a2bchem.com.

Interactive Data Table: ¹H NMR Spectral Data of this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Ethynyl-H | ~3.0 | Singlet |

| Aromatic-H | ~7.2-7.5 | Multiplet |

| Methylene-H (-CH₂) | ~4.6 | Singlet |

| Hydroxyl-H (-OH) | Variable (~1.5) | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides insights into the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The spectrum would display signals for the two sp-hybridized carbons of the ethynyl group, the four distinct sp²-hybridized carbons of the aromatic ring, and the sp³-hybridized carbon of the methylene group.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C≡CH | ~77 |

| C≡CH | ~83 |

| Aromatic C-H | ~126-132 |

| Aromatic C-C | ~122, ~141 |

| -CH₂OH | ~64 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

COSY (Correlation Spectroscopy) would reveal correlations between coupled protons, for instance, confirming the connectivity between adjacent aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) would establish direct one-bond correlations between protons and the carbons they are attached to, such as linking the methylene protons to the methylene carbon.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound exhibits a strong, broad absorption band around 3300 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. A sharp, weaker absorption peak is observed around 2100 cm⁻¹ which is characteristic of the C≡C triple bond stretch of the terminal alkyne. Additional peaks corresponding to C-H stretches of the aromatic ring and the alkyne, as well as C-O stretching, would also be present a2bchem.com.

Raman spectroscopy , being complementary to IR, would also be expected to show a characteristic band for the C≡C triple bond, which is often strong in Raman due to the polarizability of the triple bond.

Interactive Data Table: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | ~3300 (broad) |

| C≡C (Alkyne) | Stretching | ~2100 (sharp, weak) |

| C-H (Alkyne) | Stretching | ~3300 (sharp) |

| C-H (Aromatic) | Stretching | ~3000-3100 |

| C-O (Alcohol) | Stretching | ~1000-1200 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₈O), the molecular weight is 132.16 g/mol nih.gov. High-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement. The protonated molecule, [M+H]⁺, would be observed at a mass-to-charge ratio (m/z) of approximately 147.08 a2bchem.com. The exact mass of the neutral molecule is 132.057514874 Da nih.gov. Analysis of the fragmentation pattern in the mass spectrum can provide further structural information.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and intermolecular interactions. To date, a publicly available crystal structure for this compound has not been reported in crystallographic databases. The acquisition of such data would require the growth of a suitable single crystal of the compound and subsequent analysis by X-ray diffraction. This would provide unambiguous confirmation of its solid-state conformation and packing arrangement.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis of this compound

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques crucial for assessing the purity of this compound and analyzing its presence in complex mixtures. These methods offer high resolution and sensitivity, making them indispensable in synthetic chemistry, quality control, and various research applications involving this compound.

In research settings, Reverse-Phase HPLC (RP-HPLC) is a commonly employed technique for the analysis of moderately polar compounds like this compound. The separation is typically achieved on a nonpolar stationary phase, such as a C18 column, with a polar mobile phase. The composition of the mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol (B129727), can be optimized to achieve efficient separation of the target compound from impurities or other components in a mixture. The retention time of this compound is a key parameter for its identification under specific chromatographic conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) is another vital tool, particularly for the analysis of volatile and thermally stable compounds. This compound can be analyzed by GC-MS, often after derivatization to increase its volatility, although direct analysis is also possible. In GC, the compound is separated from other volatile components in a mixture based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern.

The mass spectrum of this compound is characterized by a molecular ion peak corresponding to its molecular weight, as well as several fragment ions. The fragmentation pattern is unique to the molecule and serves as a "fingerprint" for its identification. Common fragmentation pathways for benzyl (B1604629) alcohols involve the loss of a hydroxyl radical or a water molecule, followed by rearrangements of the resulting carbocation. For this compound, fragmentation involving the ethynyl group can also be expected. Analysis of these fragments allows for unambiguous identification of the compound, even in trace amounts within a complex matrix.

Detailed research findings on the specific HPLC and GC-MS analysis of this compound are often documented in the supplementary information of scientific publications detailing its synthesis or use in further chemical reactions. These studies provide the precise experimental conditions used for analysis.

Below are representative, though generalized, data tables illustrating the type of information typically reported in such analyses.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Expected Retention Time | Dependent on exact mobile phase composition |

Table 2: Illustrative GC-MS Parameters and Potential Fragmentation Data for this compound

| Parameter | Value |

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 40-400 amu |

| Molecular Ion (M+) | m/z 132 |

| Key Fragment Ions | Potential fragments include those from loss of H, OH, H2O, and rearrangements of the phenylacetylene (B144264) cation. |

Applications of 4 Ethynylphenyl Methanol in Materials Science and Polymer Chemistry

Polymer Functionalization and Cross-linking

The presence of the terminal alkyne group makes (4-ethynylphenyl)methanol an excellent candidate for modifying and cross-linking polymers. Its reactivity allows for its incorporation into polymer structures either at the chain ends or as pendant groups, imparting new properties and functionalities.

Synthesis of Functionalized Polymers via Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, is a highly efficient and regioselective reaction for forming 1,4-disubstituted 1,2,3-triazole linkages. nih.govust.hk This reaction's reliability and compatibility with a wide range of functional groups make it a premier tool for post-polymerization modification. nih.gov In this context, this compound can be "clicked" onto a polymer backbone that has been pre-functionalized with azide (B81097) groups.

This process introduces the hydroxymethylphenyl moiety as a pendant group along the polymer chain. The exposed hydroxyl groups can significantly alter the polymer's properties, for instance, by increasing hydrophilicity or providing sites for further covalent attachment of other molecules. Research has demonstrated the successful synthesis of brush polymers bearing triazole moieties through this approach. For example, poly(4-azidomethylstyrene) can be reacted with various terminal alkynes in the presence of a copper(II) sulfate (B86663) and sodium ascorbate (B8700270) catalyst system in DMF. core.ac.uk By substituting a functional alkyne like this compound, a new polymer decorated with reactive hydroxyl groups is created. This method offers a modular and highly efficient route to produce functional polymers with tailored properties. nih.govcore.ac.uk

| Parameter | Value/Condition | Reference |

| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | ust.hkcore.ac.uk |

| Polymer Backbone | Poly(4-azidomethylstyrene) | core.ac.uk |

| Functional Alkyne | This compound (analog) | core.ac.uk |

| Catalyst System | Copper(II) sulfate pentahydrate / Sodium ascorbate | core.ac.uk |

| Solvent | Dimethylformamide (DMF) | core.ac.uk |

| Result | Polystyrene with pendant hydroxymethyl-phenyl-triazole groups | core.ac.uk |

Incorporation into Conjugated Polymer Systems

In the synthesis of conjugated polymers, which are essential for organic electronics, precise control over molecular weight and end-group functionality is critical for optimizing performance. bohrium.com Due to its single terminal alkyne, this compound is ideally suited to act as an end-capping agent in polymerizations involving di- or multi-ethynyl monomers.

Two primary methods for forming such polymers are the Sonogashira and Glaser coupling reactions. acs.orgresearchgate.net

Sonogashira Coupling: This palladium/copper-catalyzed reaction couples terminal alkynes with aryl or vinyl halides. acs.org In a polymerization of a dihaloaromatic monomer with a diethynyl aromatic monomer, adding a controlled amount of this compound results in the termination of polymer chains. This introduces a stable, functional hydroxymethylphenyl group at the polymer chain's terminus. This approach has been used to create BODIPY-fluorene alternating copolymers, where the introduction of ethynylphenyl groups extends conjugation. mdpi.com

Glaser Coupling: This is an oxidative homocoupling of terminal alkynes using a copper catalyst, often in the presence of oxygen, to form a 1,3-diyne linkage. researchgate.netwikipedia.org While primarily used for homopolymerization of diethynyl monomers, the inclusion of this compound can again serve to control chain length and install a terminal hydroxyl function.

The terminal hydroxyl groups introduced by this compound can enhance the solubility and processability of the resulting rigid conjugated polymers and provide a reactive handle for anchoring the polymer to surfaces or integrating it into larger systems.

Development of Porous Organic Frameworks and Networks

Porous organic frameworks (POFs), including porous aromatic frameworks (PAFs) and covalent organic frameworks (COFs), are materials characterized by high surface areas and permanent porosity. acs.orgthe-innovation.org They are typically constructed from rigid, multitopic building blocks that polymerize to form a robust, extended network. semanticscholar.orgmdpi.com While difunctional or trifunctional ethynyl (B1212043) compounds are used as the primary linkers, the monofunctional nature of this compound makes it unsuitable as a network-forming monomer.

However, it is highly valuable in the post-synthetic modification of these frameworks. uni-muenchen.de Many synthesis methods for POFs result in residual reactive groups (e.g., unreacted aryl halides or alkynes) within the porous structure. This compound can be covalently attached to these sites via Sonogashira coupling. This process allows for the precise introduction of hydroxyl functional groups onto the interior surfaces of the pores.

These appended -CH₂OH groups can dramatically alter the framework's properties by:

Modifying Surface Polarity: Increasing the affinity for polar guests like water or carbon dioxide.

Providing Grafting Points: Serving as anchor points for the covalent attachment of catalysts, sensors, or other functional molecules.

Enhancing Selectivity: Creating specific binding sites that can improve the selective adsorption and separation of gases or molecules from a mixture.

This strategy of post-synthetic functionalization is a key technique for tailoring the properties of porous materials for specific applications like catalysis, gas storage, and sensing. acs.orguni-muenchen.de

Dendrimer and Rotaxane Synthesis

The precise structure of this compound makes it a useful component in the construction of complex, mechanically interlocked molecules and highly branched macromolecules.

Research has shown that this compound is a key reactant in the synthesis of platinum-acetylide dendrimers. nih.govethernet.edu.et These organometallic dendrimers are built using a convergent approach, where dendritic wedges, or "dendrons," are synthesized first and then attached to a central core in the final step. The synthesis of the dendrons often involves the reaction of platinum complexes with ethynyl-containing ligands. The terminal alkyne of this compound can be deprotonated and reacted with a platinum precursor to form a stable platinum-acetylide bond, which becomes a repeating linkage in the dendrimer structure. The hydroxyl group can be protected during synthesis and deprotected later to provide surface functionality. This convergent method allows for the creation of monodisperse, high-generation dendrimers with precisely controlled structures. nih.gov

This compound also serves as a precursor for the "stopper" components in the synthesis of rotaxanes. rsc.orgmdpi.com Rotaxanes are mechanically interlocked molecules composed of a linear "axle" threaded through a macrocyclic "ring," with bulky stopper groups at each end of the axle preventing the ring from dethreading. The synthesis often involves an "active template" reaction where the formation of the final covalent bond of the axle occurs within the macrocycle, trapping it. nih.gov The this compound can be elaborated through reactions at its hydroxyl group to connect it to the axle, while its alkyne group is coupled (e.g., via Glaser or Sonogashira coupling) to form the final, bulky stopper that secures the assembly. mdpi.commanchester.ac.uk

| Macromolecule | Role of this compound | Key Chemistry | Reference |

| Platinum-Acetylide Dendrimers | Building block for dendrons | Platinum-acetylide bond formation | nih.govua.ac.be |

| rsc.orgRotaxanes | Precursor for bulky "stopper" groups | Glaser coupling, Sonogashira coupling | rsc.orgnih.gov |

Advanced Materials Development

The unique electronic and structural features of the ethynylphenyl group are leveraged in the creation of sophisticated materials with tailored optical and electronic properties.

Optoelectronic Materials

The rigid, linear π-conjugated system of the ethynylphenyl unit makes it a desirable component in organic optoelectronic materials used in applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mpg.dechinesechemsoc.orguri.edu The incorporation of this compound or its derivatives into conjugated polymers can significantly influence their photophysical and electronic properties. mdpi.com

When used as an end-capper in conjugated polymers synthesized via Sonogashira coupling, this compound not only controls the polymer's molecular weight but also modifies the energy levels (HOMO/LUMO) of the material. bohrium.commdpi.com The terminal hydroxyl groups can also impact the polymer's solid-state morphology by influencing intermolecular hydrogen bonding. This, in turn, affects charge carrier mobility and photoluminescence quantum yield in thin films. bohrium.com

Furthermore, the hydroxyl group serves as a convenient handle to graft these chromophoric units onto other structures. For example, it can be esterified or etherified to attach the ethynylphenyl moiety as a side chain on a non-conjugated polymer backbone. This allows for the creation of materials that combine the desirable processing properties of the backbone polymer with the specific optoelectronic functions of the ethynylphenyl group. Research into polymers containing fluorene (B118485) and BODIPY units has shown that extending conjugation with ethynylphenyl bridges leads to red-shifted absorption and emission, demonstrating the tunability afforded by this class of compounds. mdpi.com

Supramolecular Assemblies and Complexes

The molecular architecture of this compound, featuring both a hydroxyl (-OH) group and a terminal ethynyl (-C≡CH) group, makes it a versatile building block for the construction of supramolecular assemblies and complexes. These functional groups can participate in a variety of non-covalent interactions, such as hydrogen bonding, to direct the self-assembly of molecules into well-defined, higher-order structures.

The hydroxyl group of this compound is a primary site for strong hydrogen bonding, acting as both a hydrogen bond donor and acceptor. This allows for the formation of robust networks. For instance, in the crystal structure of related systems, methanol (B129727) molecules have been observed to bridge different molecular units through O-H···N or O-H···O hydrogen bonds, creating extended two-dimensional supramolecular arrays. nih.govresearchgate.netcsic.es This principle of hydrogen-bond-directed assembly is fundamental in crystal engineering, where the goal is to control the formation of solid-state structures with desired properties. ethernet.edu.et

In addition to the strong hydrogen bonds formed by the hydroxyl group, the terminal ethynyl group can also participate in weaker C-H···π interactions. The acidic proton of the ethynyl group can form hydrogen bonds with electron-rich π systems of aromatic rings in adjacent molecules. Research on similar ethynyl-substituted benzene (B151609) derivatives has shown that these weak hydrogen bonds can be a significant structure-directing force, leading to the formation of complex assemblies such as molecular dodecamers in the solid state. worktribe.comrsc.org

The interplay of these different types of hydrogen bonds, along with other non-covalent interactions like π-π stacking between the phenyl rings, allows for the creation of intricate and stable supramolecular architectures. The precise geometry and connectivity of these assemblies can be influenced by factors such as solvent and the presence of other coordinating species.

Nanomaterials (e.g., Carbon Nanomaterials)

The unique electronic and structural properties of this compound, particularly the presence of the reactive terminal alkyne, make it a valuable component in the development of advanced nanomaterials, especially functionalized carbon nanomaterials. Carbon nanotubes (CNTs) and graphene, with their high surface area and exceptional mechanical and electronic properties, serve as excellent scaffolds for the attachment of functional molecules like this compound. mdpi.comfrontiersin.org

The functionalization of carbon nanomaterials with this compound and its derivatives can be achieved through several methods. The ethynyl group is particularly amenable to covalent modification via "click chemistry," a set of powerful and reliable reactions. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, where the terminal alkyne of this compound can react with an azide-modified carbon nanomaterial to form a stable triazole linkage. This approach has been successfully used to graft molecules onto the surface of single-walled carbon nanotubes (SWCNTs), demonstrating the utility of the ethynylphenyl moiety in creating functionalized nanomaterials. oatext.com

Beyond covalent attachment, the aromatic phenyl ring of this compound can interact with the graphitic surface of carbon nanotubes and graphene through non-covalent π-π stacking interactions. This provides a means of physically adsorbing the molecule onto the nanomaterial surface. Such non-covalent functionalization is advantageous as it can preserve the intrinsic electronic properties of the carbon nanomaterial. nih.gov Amphiphilic molecules containing ethynylphenyl groups have been shown to effectively disperse SWCNTs in solution, highlighting the affinity of this functional group for the nanotube surface. rsc.org

The resulting functionalized carbon nanomaterials exhibit properties that are a composite of the individual components. The attached this compound molecules can modify the surface chemistry, solubility, and processability of the nanomaterials. beilstein-journals.org Furthermore, the introduction of these organic moieties can tailor the electronic properties of the carbon nanomaterial, which is crucial for applications in sensors and electronic devices. For example, the functionalization of CNTs with organic molecules is a key strategy in developing catalyst supports for applications such as methanol oxidation in fuel cells, where the functional groups can influence the dispersion and activity of metallic nanoparticles. nih.govcjcatal.com

Applications of 4 Ethynylphenyl Methanol in Medicinal Chemistry and Chemical Biology

Role as a Versatile Building Block in Pharmaceutical Synthesis

In the field of pharmaceutical synthesis, (4-ethynylphenyl)methanol serves as a highly adaptable structural unit. cymitquimica.coma2bchem.com Its utility stems from the distinct reactivity of its two functional groups. The terminal alkyne is a key participant in a wide array of powerful coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," as well as Sonogashira and other cross-coupling reactions. a2bchem.comsigmaaldrich.com These reactions are fundamental in modern medicinal chemistry for their high efficiency and selectivity in forging carbon-carbon and carbon-heteroatom bonds.

The benzyl (B1604629) alcohol group can be readily oxidized to an aldehyde or carboxylic acid, or converted into various leaving groups for nucleophilic substitution, providing another avenue for molecular elaboration. This dual functionality allows for sequential and controlled modifications, making it a sought-after intermediate in the multi-step synthesis of pharmaceuticals and other fine chemicals. cymitquimica.com The ability to introduce the ethynylphenyl scaffold into larger molecules is crucial for constructing compounds with specific structural and electronic properties required for biological activity.

Synthesis of Biologically Active Molecules and Probes

The unique architecture of this compound makes it an ideal precursor for a range of specialized molecules used to investigate biological systems. Its alkyne group, in particular, acts as a bioorthogonal handle, meaning it can react selectively within a complex biological environment without interfering with native biochemical processes.

Fluorescent probes are indispensable tools in chemical biology for visualizing and tracking biomolecules, ions, and enzymatic activities within living cells. nih.govnih.gov this compound can serve as a precursor in the synthesis of these probes. sigmaaldrich.com The terminal alkyne allows it to be conjugated to fluorophores via the CuAAC click reaction. sigmaaldrich.com This strategy enables the modular construction of probes where one part of the molecule is responsible for fluorescence and the other part, derived from the this compound scaffold, can be tailored for specific targeting or to modulate the probe's electronic properties. This approach has been utilized to create probes for bioimaging applications, leveraging the high sensitivity and resolution of fluorescence microscopy. nih.govmdpi.com

Photoaffinity labeling (PAL) is a powerful technique used to identify the binding partners of small molecules, such as drugs, within the proteome. nih.gov PAL reagents typically contain three key components: a recognition element for the target protein, a photo-activatable group (like a diazirine) that forms a covalent bond upon UV irradiation, and a reporter tag for detection and enrichment. rsc.orgharvard.edu

The alkyne handle provided by this compound is frequently incorporated into PAL reagents as the reporter tag. rsc.orgnih.govwustl.eduwustl.edu After the photo-induced covalent cross-linking of the probe to its target protein, the alkyne group allows for the "clicking" on of a biotin (B1667282) tag (for purification) or a fluorescent dye (for visualization) via CuAAC. rsc.org The trifluoromethylphenyl diazirine (TPD) group, a widely used photolabel, has been modified to include an alkyne substituent on the phenyl ring (TPDYNE), expanding its utility by enabling this click chemistry-based detection strategy. rsc.orgwustl.edu

Glycosylation, the enzymatic attachment of sugars to proteins and lipids, is a critical post-translational modification that influences protein folding, stability, and function. To study these processes, researchers use chemically modified sugars that can be tracked. This compound has been specifically employed in the preparation of arylalkyne-tagged sugars. sigmaaldrich.com These tagged sugars are incorporated into biomolecules by cellular machinery and can subsequently be used in photoinduced glycosylation studies of peptides containing cysteine residues. sigmaaldrich.com The alkyne tag serves as a handle for detection or for linking the sugar to other molecules of interest.

Formazans are a class of intensely colored compounds known for their photo- and thermochromic properties, their ability to act as metal ligands, and their use as indicators for redox processes. mdpi.com These properties make them valuable as dyes and components in various analytical and optical applications. mdpi.com

Research has demonstrated the direct synthesis of a "clickable" formazan (B1609692), 3-(4-ethynylphenyl)-1,5-diphenylformazan, which incorporates the structural backbone of this compound. mdpi.com The synthesis involves the coupling of a phenylhydrazone with diazotized aniline, followed by a desilylation step to reveal the terminal alkyne. mdpi.com The presence of the ethynyl (B1212043) group on the formazan structure opens up possibilities for its incorporation into larger systems or onto surfaces using click chemistry, expanding its utility as a functional dye or redox sensor.

Strategies for Drug Discovery and Development

The applications of this compound in synthesizing specialized chemical tools directly support modern drug discovery and development strategies. The ability to create tailored fluorescent probes and photoaffinity labels allows researchers to engage in target identification and validation, which are crucial early steps in the drug discovery pipeline. By using PAL reagents derived from this building block, scientists can identify the specific protein targets of a potential drug, providing essential insights into its mechanism of action. nih.govrsc.org

Furthermore, the modular nature of synthesis enabled by the "clickable" alkyne group facilitates the generation of compound libraries for screening. nih.gov By attaching the this compound scaffold to various pharmacophores, medicinal chemists can rapidly create a diverse set of molecules to test for biological activity. This approach, which combines versatile building blocks with robust and efficient chemical reactions like CuAAC, accelerates the iterative cycle of drug design, synthesis, and testing.

| Application Area | Molecule/Probe Class | Key Function of this compound |

| Pharmaceutical Synthesis | General intermediate | Provides a rigid scaffold with orthogonal alkyne and alcohol functional groups for multi-step synthesis. cymitquimica.coma2bchem.com |

| Bioimaging | Fluorescent Probes | Acts as a precursor, providing an alkyne handle for "clicking" onto fluorophores. sigmaaldrich.com |

| Target Identification | Photoaffinity Labeling (PAL) Reagents | Provides the terminal alkyne reporter group for post-labeling detection via click chemistry. rsc.orgwustl.edu |

| Glycobiology | Arylalkyne-Tagged Sugars | Forms the arylalkyne tag used to track sugars in glycosylation studies. sigmaaldrich.com |

| Dyes & Indicators | Formazan Derivatives | Forms the core structure of "clickable" formazans like 3-(4-ethynylphenyl)-1,5-diphenylformazan. mdpi.com |

Applications in Peptide and Protein Modification

This compound serves as a critical building block in the synthesis of complex molecular probes and inhibitors designed for peptide and protein modification. While not typically used to directly modify proteins itself, its constituent ethynyl and methanol (B129727) functional groups provide versatile handles for chemical elaboration. The terminal alkyne is particularly valuable for engaging in bioorthogonal reactions, most notably copper-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC and SPAAC), commonly known as "click chemistry." These reactions allow for the specific and efficient labeling of biomolecules in complex biological environments.

The utility of this compound is demonstrated in its incorporation into larger, more functional molecules that are then used to target and modify peptides and proteins. Researchers have utilized this compound as a precursor in multi-step syntheses to create sophisticated tools for studying protein function, identifying therapeutic targets, and developing novel bioconjugates.

Detailed Research Findings:

Several research endeavors highlight the role of this compound as a foundational reagent in chemical biology and medicinal chemistry for applications related to peptide and protein modification:

Activity-Based Protein Profiling (ABPP): In the field of activity-based proteomics, this compound has been used as a precursor to synthesize fluorescent probes for labeling proteins within the endocannabinoid system. The ethynyl group serves as a latent handle for the attachment of a reporter tag, such as a fluorophore or biotin, via click chemistry after the probe has covalently attached to its protein target.

Inhibitor Synthesis for Drug Discovery: The compound is a key intermediate in the synthesis of various enzyme inhibitors. For example, it has been incorporated into novel non-hydroxamate inhibitors of UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC), a crucial enzyme in the biosynthesis of Lipid A in Gram-negative bacteria and a promising antibacterial target acs.org. Similarly, it has been used in the synthesis of inhibitors for the UBLCP1 proteasome phosphatase and KRAS protein conjugates google.comnih.gov. In these applications, the this compound moiety often acts as a rigid linker to which other pharmacophoric elements are attached.

Photoresponsive Artificial Chaperones: A derivative of this compound, bis(4-(dimethylamino)phenyl)this compound, was a key component in the synthesis of a malachite green-derivatized cationic comb-type copolymer tandfonline.com. This polymer acts as a photoresponsive artificial chaperone that can control the membrane disruptive activity of an acidic peptide, demonstrating an indirect method of modulating peptide function through a custom-synthesized macromolecule derived from this compound tandfonline.com.

The following table summarizes selected research findings where this compound was a key starting material for the synthesis of molecules used in peptide and protein modification or interaction.

| Starting Material | Synthesized Molecule Type | Target Peptide/Protein/System | Purpose of Modification/Interaction | Key Reaction Involving the Ethynyl Group |

| This compound | Fluorescent Probe | Endocannabinoid System Proteins | Activity-Based Protein Profiling | Click Chemistry (e.g., CuAAC) |

| This compound | LpxC Inhibitor | UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC) | Antibacterial Drug Discovery | Sonogashira Coupling |

| This compound | KRAS Inhibitor Conjugate | KRAS Protein | Cancer Therapy | Click Chemistry (e.g., CuAAC) |

| This compound | UBLCP1 Inhibitor | UBLCP1 Proteasome Phosphatase | Enzyme Inhibition Studies | Sonogashira Coupling |

| Bis(4-(dimethylamino)phenyl)this compound | Malachite Green-derivatized Copolymer | E5 Peptide | Photocontrol of Peptide Activity | Click Chemistry (e.g., CuAAC) |

Computational Studies and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to study the electronic properties of molecules. nih.govekb.eg DFT calculations allow for a detailed understanding of the relationship between a molecule's structure and its chemical reactivity. researchgate.net For (4-ethynylphenyl)methanol, DFT methods, such as B3LYP combined with basis sets like 6-311++G(d,p), are employed to accurately model its electronic characteristics. nih.govirjet.net

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. researchgate.net Using DFT, the bond lengths, bond angles, and dihedral angles of this compound are adjusted until the minimum energy conformation is found. nih.gov This optimized geometry represents the most probable structure of the molecule in its ground state.

Following optimization, vibrational analysis is performed. irjet.net This calculation predicts the molecule's infrared (IR) and Raman spectra by determining the frequencies of its fundamental vibrational modes. researchgate.net Not only does this allow for a theoretical spectrum to be compared with experimental data for structural validation, but it also confirms that the optimized structure is a true energy minimum, characterized by the absence of imaginary frequencies. ajchem-a.com

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretching | 3200-3600 |

| C≡C-H (alkyne) | C-H Stretching | ~3300 |

| C≡C (alkyne) | Stretching | 2100-2260 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C-O (alcohol) | Stretching | 1000-1260 |

Note: These are typical ranges and precise values are obtained from DFT calculations.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. youtube.comacs.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, indicating regions susceptible to electrophilic attack. researchgate.net Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, highlighting regions prone to nucleophilic attack. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. wikipedia.org A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive and easily polarizable. wikipedia.org For this compound, the HOMO is expected to be localized on the electron-rich phenyl ring and the oxygen atom of the methanol (B129727) group, while the LUMO may be distributed over the aromatic system and the ethynyl (B1212043) group. researchgate.net Analysis of these orbitals provides insight into how the molecule will interact in chemical reactions. ajchem-a.com

Table 2: Key Parameters from FMO Analysis

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability (nucleophilicity) |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicator of chemical reactivity and kinetic stability |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.netwolfram.com It is calculated to predict how a molecule will interact with other chemical species. irjet.net The MEP map uses a color scale to indicate different electrostatic potential values: red typically signifies regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. researchgate.net Green and yellow represent areas with intermediate or neutral potential. researchgate.net

For this compound, the MEP map would likely show a negative potential (red) around the oxygen atom of the hydroxyl group and the triple bond of the ethynyl group, highlighting these as sites for hydrogen bonding or electrophilic interaction. fgcu.edu Positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group, indicating its role as a hydrogen bond donor. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

While DFT calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent like water). nih.gov

For this compound, MD simulations can reveal the flexibility of the hydroxymethyl group, its rotational freedom, and how it interacts with surrounding solvent molecules. nih.gov This is particularly useful for understanding how the molecule behaves in a biological context, such as near a protein's active site, providing insights into its conformational landscape and the stability of different orientations.

Docking Studies in Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ajol.infonih.gov This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. mdpi.com

Docking simulations involving this compound as a ligand would place it into the binding site of a target protein and score the different binding poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic compatibility. researchgate.net The results, often expressed as a binding affinity or docking score (e.g., in kcal/mol), help identify the most stable ligand-protein complex. acs.org Such studies could elucidate which amino acid residues are critical for binding and how the ethynyl and hydroxymethyl groups of the molecule contribute to the interaction. nih.gov

Table 3: Typical Output from a Molecular Docking Study

| Parameter | Description |

| Binding Affinity (kcal/mol) | An estimation of the binding free energy; more negative values indicate stronger binding. |

| Interacting Residues | Amino acids in the protein's active site that form key interactions with the ligand. |

| Interaction Types | The nature of the chemical interactions (e.g., hydrogen bonds, van der Waals, pi-pi stacking). |

| RMSD (Å) | Root Mean Square Deviation, used to compare the docked pose to a known reference pose. |

Quantum Chemical Calculations for Reaction Mechanisms and Pathways

Quantum chemical calculations, including DFT, are instrumental in elucidating the mechanisms of chemical reactions. rsc.org By mapping the potential energy surface, researchers can identify transition states, intermediates, and the energy barriers associated with different reaction pathways.

For this compound, these calculations could be used to study various reactions involving its key functional groups. For example, the mechanism of an esterification reaction at the hydroxyl group or a click chemistry reaction at the terminal alkyne could be investigated. By calculating the activation energies for each step, the most favorable reaction pathway can be determined, providing a theoretical foundation for optimizing synthetic procedures. rsc.orgacs.org

Application of In Silico Methods in Material Design

The use of computational, or in silico, methods has become an indispensable tool in modern materials science, enabling the prediction of material properties and guiding the design of novel materials with tailored functionalities. For molecules such as this compound and its derivatives, computational studies, particularly those employing Density Functional Theory (DFT) and Molecular Dynamics (MD), offer profound insights into their electronic, mechanical, and thermal characteristics. These theoretical investigations are crucial for screening potential candidates for various applications, thereby accelerating the material discovery process and reducing experimental costs.

In silico approaches for materials containing ethynylphenyl functionalities often focus on several key areas: predicting electronic properties for applications in organic electronics, evaluating mechanical strength and thermal stability for advanced composites, and simulating interactions at interfaces for coatings and adhesives. By modeling the behavior of these molecules at the atomic and molecular levels, researchers can systematically modify their structures to optimize desired properties.

Detailed Research Findings

Computational studies on phenylacetylene (B144264) derivatives, which share the core ethynylphenyl group with this compound, have provided valuable data on their potential in material applications. DFT calculations are commonly used to determine fundamental electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MESP). These parameters are critical in designing materials for organic semiconductors, non-linear optics, and sensors.